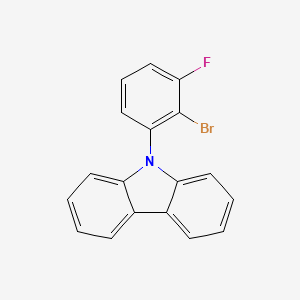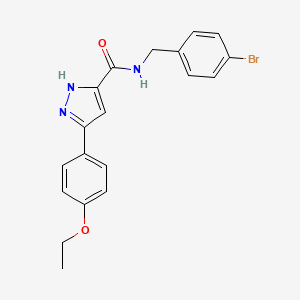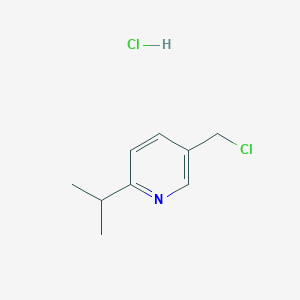
5-(Chloromethyl)-2-isopropylpyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-isopropylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 5-position and an isopropyl group at the 2-position of the pyridine ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-isopropylpyridine hydrochloride typically involves the chloromethylation of 2-isopropylpyridine. One common method includes the reaction of 2-isopropylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{2-isopropylpyridine} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-isopropylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-isopropyl-5-methylpyridine.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-isopropylpyridine hydrochloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: Utilized in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-isopropylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloromethylpyridine: Lacks the isopropyl group, making it less lipophilic.
2-Isopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
5-Methyl-2-isopropylpyridine: Similar structure but with a methyl group instead of a chloromethyl group, affecting its chemical reactivity.
Uniqueness
5-(Chloromethyl)-2-isopropylpyridine hydrochloride is unique due to the combination of the chloromethyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H13Cl2N |
|---|---|
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-propan-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(2)9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H |
InChI-Schlüssel |
XCVVBCCGNFCEDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C=C1)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


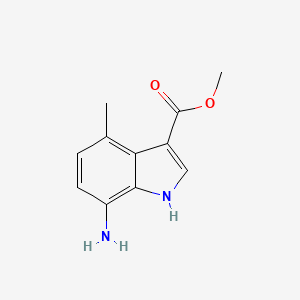
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)
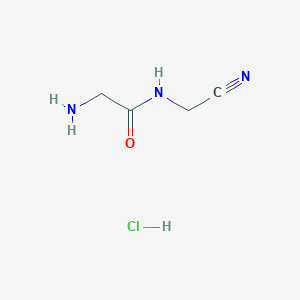
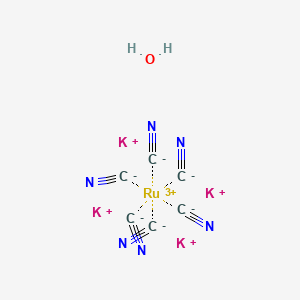

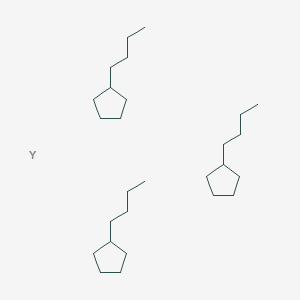
![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
